molecular formula C7H7NO4 B1602767 5-Amino-2,4-dihydroxybenzoic acid CAS No. 69938-56-3

5-Amino-2,4-dihydroxybenzoic acid

Cat. No. B1602767
CAS RN: 69938-56-3
M. Wt: 169.13 g/mol
InChI Key: WCDMNZRFRZYKDG-UHFFFAOYSA-N
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Description

5-Amino-2,4-dihydroxybenzoic acid is a chemical compound with the CAS Number: 69938-56-3 and a molecular weight of 169.14 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Antioxidant Properties

5-Amino-2,4-dihydroxybenzoic acid: has been studied for its antioxidant capabilities. The compound’s ability to donate hydrogen and scavenge free radicals makes it a potential candidate for preventing oxidative stress-related diseases. It can be used in assays like DPPH, ABTS, FRAP, CUPRAC, and Trolox oxidation to evaluate its anti-/pro-oxidant properties .

Antimicrobial Activity

This compound exhibits antimicrobial activity against a range of pathogens such as Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , Bacillus subtilis , Salmonella enteritidis , and Candida albicans . Its application in developing new antimicrobial agents is significant, especially in the face of rising antibiotic resistance .

Cancer Research

In cancer research, 5-Amino-2,4-dihydroxybenzoic acid can be utilized to study its cytotoxic effects on various cancer cell lines. Its role in inducing apoptosis and inhibiting proliferation makes it a compound of interest in developing chemotherapeutic agents .

Dietary Supplements and Functional Foods

Due to its bioactive properties, this compound can be incorporated into dietary supplements and functional foods. It can contribute to the nutritional value and health benefits of these products, potentially aiding in the prevention of chronic diseases .

Lipophilicity Estimation

The lipophilicity of 5-Amino-2,4-dihydroxybenzoic acid can be estimated using experimental (HPLC) and theoretical methods. This property is crucial for understanding the compound’s behavior in biological systems and its potential bioavailability .

Supramolecular Chemistry

5-Amino-2,4-dihydroxybenzoic acid: can form supramolecular assemblies through hydrogen bonding interactions. This application is important in the field of crystal engineering and the design of new materials with specific properties .

Organic Synthesis and Pharmaceuticals

As an important raw material and intermediate, 5-Amino-2,4-dihydroxybenzoic acid is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production. Its versatility in chemical reactions makes it valuable for industrial applications .

Health Benefits and Food Technology

The health benefits associated with hydroxybenzoic acids, including anti-inflammatory, anti-allergenic, immunoregulatory, and cardioprotective capabilities, make 5-Amino-2,4-dihydroxybenzoic acid a compound of interest in food technology and medical research .

Mechanism of Action

Mode of Action

It is known that hydroxybenzoic acids can have antioxidant properties , which suggests that 5-Amino-2,4-dihydroxybenzoic acid may interact with its targets to neutralize reactive oxygen species and reduce oxidative stress.

Biochemical Pathways

Given its potential antioxidant properties , it may be involved in pathways related to oxidative stress and cellular defense mechanisms.

Result of Action

Based on its potential antioxidant properties , it may help protect cells from damage caused by reactive oxygen species, thereby contributing to cellular health and function.

Safety and Hazards

The safety data sheet for 5-Amino-2,4-dihydroxybenzoic acid indicates that it should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Future Directions

While specific future directions for 5-Amino-2,4-dihydroxybenzoic acid are not available, research on hydroxybenzoic acids and their derivatives is ongoing due to their potential health benefits . They are being studied for their antioxidant, anti-inflammatory, and other beneficial properties .

properties

IUPAC Name

5-amino-2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDMNZRFRZYKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593295
Record name 5-Amino-2,4-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,4-dihydroxybenzoic acid

CAS RN

69938-56-3
Record name 5-Amino-2,4-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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